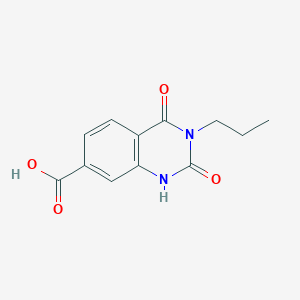

2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Description

2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a quinazoline derivative characterized by a saturated six-membered heterocyclic ring fused with a benzene ring. The compound features a propyl group at the 3-position and a carboxylic acid moiety at the 7-position (CymitQuimica, 2025) .

Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxo-3-propyl-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h3-4,6H,2,5H2,1H3,(H,13,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNDTCJUSYJSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazoline ring to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. The unique structural features of 2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid allow it to interact with various biological targets involved in cancer progression. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes or pathways critical for tumor growth and metastasis.

- Case Study : A study demonstrated that modifications to the quinazoline core can enhance cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells) .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. Research suggests that it may help in mitigating neurodegenerative diseases by:

- Reducing Oxidative Stress : The antioxidant properties of the compound contribute to cellular protection against oxidative damage.

- Case Study : In vitro studies showed that treatment with this compound resulted in decreased apoptosis in neuronal cell lines subjected to oxidative stress .

Building Block for Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations:

- Synthesis of Derivatives : The carboxylic acid moiety can be modified to produce esters or amides, which are valuable in drug design.

| Reaction Type | Example Product | Reference |

|---|---|---|

| Esterification | Propyl ester derivatives | |

| Amidation | Amide derivatives with enhanced activity |

Applications in Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well. Its derivatives may serve as herbicides or fungicides due to their ability to disrupt biochemical pathways in plants and fungi.

Herbicidal Activity

Research indicates that certain derivatives of tetrahydroquinazoline can inhibit the growth of specific weeds.

- Mechanism : These compounds may interfere with photosynthesis or other critical metabolic processes in plants.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acids, where structural variations at the 3-position significantly influence their properties. Below is a comparative analysis with key analogs:

Structural and Molecular Comparisons

*Estimated based on structural similarity to analogs.

Reactivity and Functional Differences

- Electron-Withdrawing Effects: The 3-fluorophenyl analog exhibits heightened acidity and reactivity in nucleophilic acyl substitution due to fluorine’s electron-withdrawing nature .

- Solubility : The 3,4-dimethoxyphenyl derivative’s methoxy groups enhance hydrophilicity, whereas the target compound’s propyl group may favor lipid membrane permeability .

- Metal Chelation : Fluorophenyl and dioxo moieties enable coordination with metal ions, a property leveraged in catalysis or metallodrug design .

Commercial and Research Relevance

- Availability: The target compound is discontinued , while fluorophenyl and dimethoxyphenyl analogs are available from suppliers like Santa Cruz Biotechnology (priced at $584/g for 1 g) .

- Applications : Fluorophenyl derivatives are prioritized in pharmacological studies due to their stability and reactivity , whereas dimethoxyphenyl variants may serve as intermediates in organic synthesis .

Research Implications and Limitations

The structural diversity of this compound class underscores the importance of substituent selection in drug design. For instance:

- Pharmacokinetics : The propyl group in the target compound could enhance blood-brain barrier penetration compared to polar analogs.

- Synthetic Challenges : Discontinuation of the target compound suggests synthesis or stability issues, limiting its utility compared to commercially accessible derivatives.

Biological Activity

2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS No. 917889-48-6) is a compound of interest due to its potential biological activities. This compound belongs to the class of quinazoline derivatives, which have been studied for various pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated effective inhibition against several bacterial strains. The mechanism is thought to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Anti-Cancer Properties

Several studies have reported that quinazoline derivatives possess anti-cancer activity through multiple mechanisms including induction of apoptosis and inhibition of tumor growth. For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .

In one specific case study involving a related compound, it was demonstrated that treatment with the compound resulted in a significant reduction in cell viability in human cancer cell lines at concentrations as low as 10 µM .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has also been highlighted in various studies. These compounds have been shown to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models. For example, a related study indicated that treatment with a quinazoline derivative led to decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Research Findings Summary Table

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinazoline derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 25 to 100 µg/mL .

- Cancer Cell Line Study : In vitro studies on breast cancer cell lines revealed that treatment with a related quinazoline derivative resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .

Q & A

Q. What are the common synthetic routes for 2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step organic reactions. A standard method includes:

- Step 1 : Condensation of anthranilic acid with a propyl-containing aldehyde, followed by cyclization under acidic or basic catalysis.

- Step 2 : Oxidation of intermediates using reagents like KMnO₄ or CrO₃ to introduce the dioxo groups. Critical conditions include precise temperature control (e.g., reflux at 80–120°C), solvent selection (e.g., DMF or ethanol), and catalyst optimization (e.g., H₂SO₄ for cyclization). Yields >70% are achievable with strict stoichiometric ratios and inert atmospheres .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key features should researchers focus on?

- ¹H/¹³C NMR : Focus on peaks for the carboxylic acid proton (δ ~12–13 ppm), propyl group signals (δ ~0.9–1.6 ppm for CH₃ and δ ~2.3–3.5 ppm for CH₂), and quinazoline ring protons (δ ~7.0–8.5 ppm).

- HRMS : Confirm the molecular ion peak ([M+H]⁺) at m/z 291.0982 (C₁₃H₁₄N₂O₄).

- IR : Look for carbonyl stretches (C=O at ~1680–1750 cm⁻¹) and carboxylic acid O–H (broad peak ~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when varying substituents on the quinazoline core?

Discrepancies often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) may slow cyclization, requiring longer reaction times.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may hinder oxidation steps.

- Catalyst compatibility : Acidic catalysts (e.g., H₂SO₄) may degrade sensitive substituents. Mitigate these by conducting kinetic studies and optimizing conditions for each derivative .

Q. What strategies are recommended for modifying the propyl group to enhance biological activity while maintaining solubility?

- Branching : Replace the linear propyl group with iso-propyl to improve lipophilicity and target binding (e.g., as seen in triazole derivatives) .

- Functionalization : Introduce polar groups (e.g., hydroxyl or methoxy) to the propyl chain to balance solubility. For example, 3-(2-methoxyethyl) analogs show improved aqueous stability .

- Bioisosteric replacement : Substitute with cyclopropyl for conformational rigidity, mimicking strategies used in fluoroquinolone antibiotics .

Q. How to design experiments to elucidate the mechanism of action of this compound in enzyme inhibition studies?

- Enzyme assays : Test inhibition against soluble epoxide hydrolase (sEH) or kinases, using fluorogenic substrates (e.g., PHOME for sEH) to measure activity loss.

- Molecular docking : Compare binding poses with known inhibitors (e.g., quinazoline-4(3H)-one derivatives) to identify key interactions (e.g., hydrogen bonding with carboxylic acid).

- Mutagenesis studies : Modify active-site residues (e.g., Asp335 in sEH) to assess binding dependency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the oxidative stability of the dioxo groups during storage?

Instability may result from:

- Light exposure : Store samples in amber vials under inert gas (N₂/Ar).

- Moisture sensitivity : Use desiccants (e.g., silica gel) and confirm purity via HPLC (retention time ~8–10 min, C18 column). Contradictions in degradation rates can be resolved by standardizing storage protocols across studies .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C (reflux) | ±15% yield |

| Solvent | DMF or ethanol | Ethanol: +10% |

| Catalyst (H₂SO₄) | 0.5–1.0 eq | Excess: ↓ purity |

| Reaction Time | 6–12 hours | <6h: ↓ conversion |

Q. Table 2. Biological Activity Trends for Structural Analogs

| Substituent | Target Enzyme (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| Propyl | sEH: 0.8 μM | 0.5 |

| Iso-propyl | Kinase X: 1.2 μM | 0.3 |

| 2-Methoxyethyl | sEH: 0.5 μM | 1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.